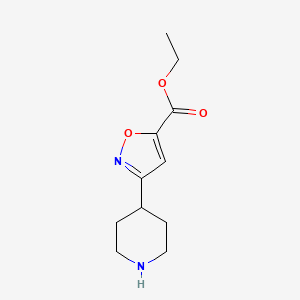

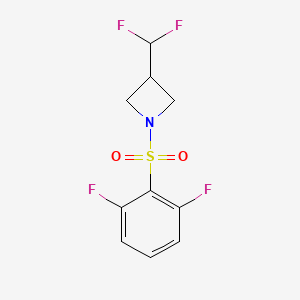

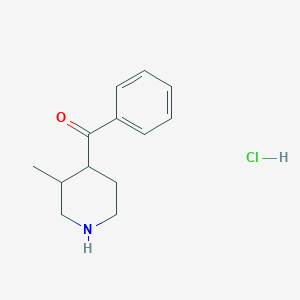

![molecular formula C9H15IO B2762322 3-(Iodomethyl)-2-oxaspiro[4.4]nonane CAS No. 1403649-36-4](/img/structure/B2762322.png)

3-(Iodomethyl)-2-oxaspiro[4.4]nonane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Efficient Synthesis Models

The synthesis of 2-oxaspiro[3.5]nonane as a model for anisatin production has been achieved from methyl cyclohexanecarboxylate and related compounds. These oxetanes underwent ruthenium tetroxide oxidation to afford β-lactones, indicating a method for generating structurally related compounds (Kato, Kitahara, & Yoshikoshi, 1985).

Ring-Opening Synthesis

Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate underwent nucleophilic ring opening, leading to the formation of functionalized 2-oxaspiro[4.4]nonane derivatives. These derivatives are important structural units in various bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Nicholas Reaction-Based Synthesis

Alkyne–Co2(CO)6 complexes were used in tandem ring-closure reactions to form 1-oxaspiro[4.4]nonane frameworks, demonstrating an efficient method for creating such structures (Mukai, Yamashita, Sassa, & Hanaoka, 2002).

Stereochemical Analysis

The stereochemical properties of diastereoisomeric oxaspiro[4.4]nonane derivatives were elucidated using modern gradient-based 1D and 2D experiments. This research provides insights into the structural complexity of these compounds (Ortuño, Parella, Planas, & Ventura, 1996).

Spiro Orthocarbonates Polymerization

The cationic polymerization of various tetraoxaspiro[4.4]nonanes was studied, demonstrating their potential in polymer science. This research highlights the versatility of these compounds in creating polymeric materials (Takata, Ariga, & Endo, 1992).

Chemical Reactions and Transformations

Catalytic Transformations

1,6-dioxaspiro[4.4]nonanes underwent various transformations, including isomerization and decarbonylation, in the presence of platinized charcoal. This study showcases the reactivity of these compounds under catalytic conditions (Bel'skii, 1962).

Spirocyclic Benzimidazole Synthesis

A novel synthesis pathway for 2-oxa-7-azaspiro[3.5]nonane, a spirocyclic benzimidazole, was developed. This synthesis demonstrates the potential of these compounds in creating complex heterocyclic structures (Gurry, McArdle, & Aldabbagh, 2015).

Propiedades

IUPAC Name |

3-(iodomethyl)-2-oxaspiro[4.4]nonane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15IO/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYYMFNWQYTFGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(OC2)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

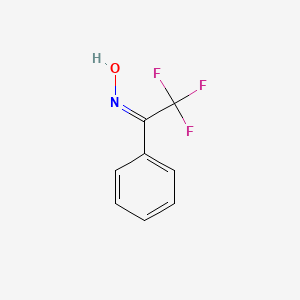

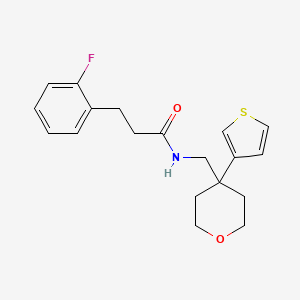

![2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide](/img/structure/B2762245.png)

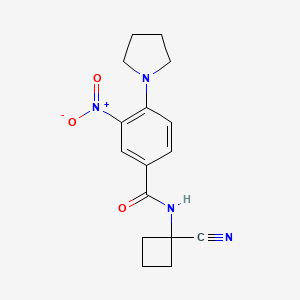

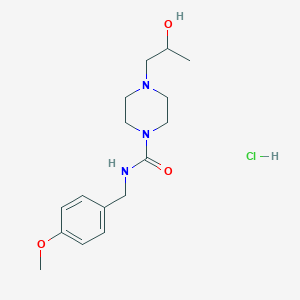

![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone](/img/structure/B2762259.png)

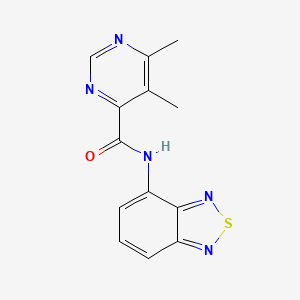

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2762260.png)